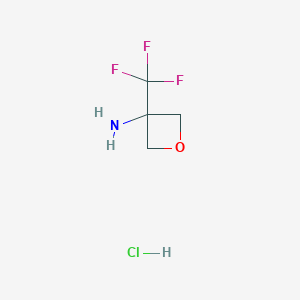

3-(Trifluoromethyl)oxetan-3-amine Hydrochloride

Description

BenchChem offers high-quality 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMPNWAJZXILJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Integration of Trifluoromethyl and Oxetane Moieties: A Technical Guide to 3-(Trluoromethyl)oxetan-3-amine HCl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the trifluoromethyl group and the oxetane ring within a single molecular scaffold presents a compelling strategy in modern medicinal chemistry. This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)oxetan-3-amine hydrochloride (CAS Number: 1268883-21-1), a building block that epitomizes this approach. We will delve into the synergistic effects of these two functional groups on key drug-like properties, explore plausible synthetic pathways, and discuss its applications in drug discovery. This document serves as a resource for researchers seeking to leverage the unique attributes of this compound to address challenges in metabolic stability, solubility, and target engagement.

Introduction: The Power of Two - Trifluoromethyl and Oxetane Functionalities

The strategic incorporation of fluorine into drug candidates has become a cornerstone of contemporary drug design, with the trifluoromethyl (CF₃) group being a particularly favored moiety.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability, owing to the strength of the C-F bond, make it a powerful tool for enhancing a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] The CF₃ group can serve as a bioisostere for a methyl group or chlorine atom, offering a means to modulate electronic properties and block metabolic oxidation at specific sites.[3][5]

Concurrently, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in drug discovery.[6][7] Initially considered a niche structural element, it is now recognized for its ability to impart favorable physicochemical properties.[8][9] The incorporation of an oxetane can significantly improve aqueous solubility, reduce lipophilicity, and modulate the basicity of nearby functional groups.[6][10] Its rigid, three-dimensional structure can also lead to improved target binding and exploration of novel chemical space.[8]

The combination of a trifluoromethyl group and an oxetane ring in 3-(Trifluoromethyl)oxetan-3-amine HCl offers a unique toolkit for medicinal chemists. This molecule provides a platform to simultaneously introduce metabolic stability and enhance solubility, two often conflicting objectives in drug development.[7][11]

Physicochemical and Pharmacokinetic Landscape

The unique structural arrangement of 3-(Trifluoromethyl)oxetan-3-amine HCl translates into a desirable set of physicochemical properties that can positively influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

Impact on Key Physicochemical Properties

The introduction of the 3-amino-3-(trifluoromethyl)oxetane moiety can predictably alter a molecule's properties. The following table summarizes the anticipated effects based on the known properties of each functional group.

| Property | Influence of Trifluoromethyl Group | Influence of Oxetane Ring | Combined Effect in 3-(Trifluoromethyl)oxetan-3-amine |

| Lipophilicity (LogP/LogD) | Increases lipophilicity.[3] | Decreases lipophilicity.[10] | Moderate lipophilicity, tunable by further substitution. |

| Solubility | Generally decreases aqueous solubility. | Significantly increases aqueous solubility.[12] | Enhanced aqueous solubility compared to non-oxetane analogs. |

| pKa of the Amine | The electron-withdrawing CF₃ group lowers the pKa. | The electron-withdrawing nature of the oxetane oxygen also lowers the pKa of an adjacent amine by approximately 2.7 units.[10] | Significantly reduced basicity of the amine, mitigating potential hERG liabilities and improving cell permeability.[7] |

| Metabolic Stability | High metabolic stability due to the strong C-F bonds, blocking oxidative metabolism.[4] | Can block metabolically weak C-H bonds and is generally more metabolically stable than a gem-dimethyl group.[6] | Excellent metabolic stability due to the CF₃ group and the inherent stability of the oxetane ring.[11][13] |

A Bioisosteric Perspective

The 3-amino-3-(trifluoromethyl)oxetane core can be considered a valuable bioisostere for other common chemical motifs in drug discovery.

Diagram: Bioisosteric Relationships

Caption: Bioisosteric replacement strategies for the 3-amino-3-(trifluoromethyl)oxetane moiety.

Synthesis of 3-(Trifluoromethyl)oxetan-3-amine HCl: A Plausible Pathway

Proposed Synthetic Workflow

Diagram: Proposed Synthesis of 3-(Trifluoromethyl)oxetan-3-amine HCl

Caption: A plausible four-step synthetic route to 3-(Trifluoromethyl)oxetan-3-amine HCl.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established chemical principles and related literature. It is intended as a guide for experienced synthetic chemists and requires optimization and validation.

Step 1 & 2: Synthesis of 3-(Trifluoromethyl)oxetan-3-one

-

Epoxidation: To a solution of trimethylsulfoxonium iodide (1.2 eq.) in anhydrous DMSO, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere. Stir the resulting mixture for 1 hour. Cool the reaction to 0 °C and add 1,1,1-trifluoroacetone (1.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. The reaction mixture is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-methyl-3-(trifluoromethyl)oxirane, which can undergo ring expansion to 3-(Trifluoromethyl)oxetan-3-ol.[11]

-

Oxidation: To a solution of 3-(trifluoromethyl)oxetan-3-ol (1.0 eq.) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq.) and stir at room temperature for 4 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford 3-(trifluoromethyl)oxetan-3-one.

Step 3: Reductive Amination

-

To a solution of 3-(trifluoromethyl)oxetan-3-one (1.0 eq.) in 1,2-dichloroethane, add ammonium acetate (5.0 eq.) and sodium triacetoxyborohydride (1.5 eq.).[14]

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-(trifluoromethyl)oxetan-3-amine.

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude 3-(trifluoromethyl)oxetan-3-amine in a minimal amount of diethyl ether.

-

Add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 3-(trifluoromethyl)oxetan-3-amine hydrochloride as a solid.[6]

Applications in Drug Discovery

The unique properties of 3-(Trifluoromethyl)oxetan-3-amine HCl make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

-

As a Scaffold for CNS-active agents: The trifluoromethyl group can enhance blood-brain barrier permeability, while the oxetane moiety improves solubility, a critical balance for CNS drug design.[3]

-

Inhibitor Design: The rigid oxetane scaffold can provide a well-defined vector for substituents to interact with target proteins, while the trifluoromethyl group can enhance binding affinity through favorable interactions.[1]

-

Metabolic Hotspot Blocking: The CF₃ group can be strategically placed to block known sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.[4]

Safety and Handling

While specific hazard data for 3-(Trifluoromethyl)oxetan-3-amine HCl is limited, it should be handled with the standard precautions for laboratory chemicals. It is advisable to consult the Safety Data Sheet (SDS) from the supplier.

-

Hazards: May cause skin and eye irritation.[1]

-

Storage: Store in an inert atmosphere at 2-8°C to ensure stability.[1]

Conclusion

3-(Trifluoromethyl)oxetan-3-amine hydrochloride is a prime example of how the thoughtful combination of privileged structural motifs can lead to building blocks with exceptional utility in drug discovery. The synergistic interplay between the trifluoromethyl group and the oxetane ring provides a powerful handle to simultaneously address multiple challenges in medicinal chemistry, including metabolic stability, solubility, and target affinity. As our understanding of the nuanced effects of these functional groups continues to grow, we can anticipate that this and similar building blocks will play an increasingly important role in the development of the next generation of therapeutics.

References

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. PubMed. [Link]

- CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride.

-

Trifluoromethyl group. Wikipedia. [Link]

-

Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

-

Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert‐Butyl Isostere. ResearchGate. [Link]

-

Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. ACS Fall 2025. [Link]

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. [Link]

-

(3R)-3-amino-1-[3-(trifluoromethyl)-5,6,8,8a-tetrahydro-3H-[1][10][11]triazolo[4,3-a]pyrazin-7-yl]. PubChem. [Link]

-

Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. MDPI. [Link]

-

Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

-

Oxetan-3-one: Chemistry and synthesis. ResearchGate. [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]

-

Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Organic Reactions. [Link]

-

Diastereoselective Reductive Amination of Aryl Trifluoromethyl Ketones and α-Amino Esters. ResearchGate. [Link]

-

First enantioselective reductive amination of a-fluoroenones. ElectronicsAndBooks. [Link]

-

5-Amino-3-trifluoromethyl-pentan-1-ol. PubChem. [Link]

-

Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

physicochemical properties of 3-(trifluoromethyl)oxetan-3-amine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride

Abstract

3-(Trifluoromethyl)oxetan-3-amine hydrochloride is a specialized chemical building block that has gained significant traction in medicinal chemistry and drug discovery. Its unique structure, combining a strained oxetane ring with a bio-electronically significant trifluoromethyl group, imparts a desirable combination of properties to parent molecules. This guide provides a comprehensive analysis of its core physicochemical properties, analytical characterization methods, and practical handling considerations, tailored for researchers, medicinal chemists, and drug development professionals. We delve into the causality behind its behavior, offering field-proven insights into how its structural motifs influence solubility, lipophilicity, and metabolic stability—critical parameters in the design of effective therapeutic agents.

Introduction: The Strategic Value in Drug Design

In modern drug discovery, the strategic incorporation of specific structural motifs is paramount to optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. 3-(Trifluoromethyl)oxetan-3-amine hydrochloride emerges as a valuable scaffold due to two key features:

-

The Trifluoromethyl (CF₃) Group: This moiety is a well-established bioisostere for methyl and chloro groups and a powerful modulator of physicochemical properties.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] The C-F bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation.[1]

-

The Oxetane Ring: As a four-membered cyclic ether, the oxetane ring is more than just a linker. Compared to more common acyclic or larger ring systems, it often serves to improve aqueous solubility and reduce lipophilicity, providing a crucial tool for balancing the properties of a drug candidate.[4] The ring's strained nature can also influence molecular conformation and present vectors for substitution in unique three-dimensional space.

The combination of these two groups in a single, readily available building block allows medicinal chemists to simultaneously address multiple challenges in lead optimization, from improving pharmacokinetic profiles to enhancing target engagement.[1][4]

Molecular Identity and Core Physicochemical Data

Precise identification and fundamental data are the bedrock of reproducible science. The key properties of 3-(trifluoromethyl)oxetan-3-amine hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 1268883-21-1 | [2][4][5] |

| Molecular Formula | C₄H₇ClF₃NO | [2][4] |

| Molecular Weight | 177.55 g/mol | [2][4][5][6] |

| Chemical Structure | ||

| SMILES: C1C(CO1)(C(F)(F)F)N.Cl | [2] | |

| InChI: 1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H | [2] | |

| Physical Form | White to off-white solid | |

| Purity | Typically ≥97% | [4] |

| Melting Point | Data not consistently available. Requires experimental determination. | [6] |

| Boiling Point | Data not available. | [6] |

| Density | Data not available. | [6] |

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the material is a critical first step in any research endeavor. The hydrochloride salt form ensures the primary amine is protonated, which influences its spectroscopic signature.

Expected Spectroscopic Data:

-

¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The two diastereotopic protons of the CH₂ group adjacent to the oxygen will likely appear as distinct multiplets or doublets of doublets. The other CH₂ group protons will also show distinct signals. The amine protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR (Carbon NMR): The spectrum will show four distinct carbon signals. The quaternary carbon attached to the CF₃ and amine groups will be visible, though its intensity may be lower. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms. The two CH₂ carbons of the oxetane ring will also be present.

-

¹⁹F NMR (Fluorine NMR): This is a definitive technique for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent. Its chemical shift provides confirmation of the electronic environment.

Mass Spectrometry (MS):

Electrospray ionization (ESI) in positive mode is the preferred method. The expected parent ion would correspond to the free base [M+H]⁺ at m/z ≈ 158.05, representing the molecule after the loss of HCl. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Key Physicochemical Properties in Drug Development

The utility of this scaffold is defined by its influence on properties critical for a molecule's success as a drug.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a crucial determinant of its pharmacokinetic behavior.

-

Causality: The trifluoromethyl group is a strong contributor to lipophilicity, with a Hansch π value of +0.88.[1] This feature helps molecules cross lipid bilayers, such as the intestinal wall or the blood-brain barrier.[1] However, the polar oxetane ring and the ionizable amine group work to counterbalance this, providing a mechanism to fine-tune the overall LogP/LogD.

-

Significance: As the amine is protonated at physiological pH (7.4), the distribution coefficient (LogD) is the more relevant parameter. A well-balanced LogD is essential for achieving sufficient membrane permeability without compromising aqueous solubility.

This protocol provides a reliable, gold-standard method for determining the distribution coefficient at pH 7.4.

-

Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mM). Prepare a buffer solution of phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing them vigorously and allowing the phases to separate.

-

Partitioning: Add a small aliquot of the DMSO stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL each). The final DMSO concentration should be <1% to avoid co-solvent effects.

-

Equilibration: Cap the vial and shake vigorously on a mechanical shaker for 1-2 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to achieve complete separation of the aqueous and octanol layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy, against a standard curve.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Aqueous Solubility

Solubility is a prerequisite for absorption and distribution. Poor aqueous solubility is a leading cause of failure in drug development.

-

Causality: 3-(Trifluoromethyl)oxetan-3-amine is supplied as a hydrochloride salt. The protonated amine group provides a handle for strong ionic interactions with water, significantly boosting aqueous solubility compared to the free base form. The ether oxygen of the oxetane ring can also act as a hydrogen bond acceptor, further contributing to solubility.[4]

-

Significance: Adequate solubility in physiological media is essential for oral bioavailability and for the preparation of intravenous formulations. The interplay between the solubilizing salt/oxetane and the lipophilic CF₃ group is a key design feature.[1][4]

The following diagram outlines a typical workflow for assessing kinetic solubility, a high-throughput method used in early drug discovery.

Caption: Workflow for a plate-based kinetic solubility assay.

Stability and Storage

Understanding a compound's stability is crucial for ensuring the integrity of experimental results and for determining its shelf-life.

-

Chemical Stability: The trifluoromethyl group is highly stable to chemical and metabolic degradation.[1] The oxetane ring, while strained, is generally stable under neutral and basic conditions but can be susceptible to ring-opening reactions under strongly acidic conditions.

-

Storage Recommendations: As a hydrochloride salt, the compound is hygroscopic and should be handled accordingly. The recommended storage condition is under an inert atmosphere at 2-8°C to protect it from moisture and potential long-term degradation.[2][4][7]

Structure-Property-Application Relationships

The interplay between the structural components of 3-(trifluoromethyl)oxetan-3-amine hydrochloride and its resulting properties is key to its application in drug design.

Caption: Key structure-property relationships for the title compound.

Safety and Handling

While specific safety data is limited, compounds with similar structures can pose hazards.[2] Standard laboratory precautions should be strictly followed.

-

Hazard Identification: The compound is classified with the GHS07 pictogram (exclamation mark), indicating it can be an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Signal Word: Warning.

-

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Conclusion

3-(Trifluoromethyl)oxetan-3-amine hydrochloride is a strategically designed building block that offers a compelling solution to common challenges in medicinal chemistry. The synergistic combination of a metabolically robust, lipophilic trifluoromethyl group and a solubilizing oxetane ring provides a powerful tool for modulating the physicochemical properties of drug candidates. By understanding the fundamental properties detailed in this guide, researchers can effectively leverage this scaffold to accelerate the development of safer and more effective therapeutics.

References

-

3-(trifluoromethyl)oxetan-3-amine hydrochloride. Chembase.cn. [Link]

-

3-(Trifluoromethyl)oxetan-3-amine hydrochloride. MySkinRecipes. [Link]

-

3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride. Latymer Upper School. [Link]

-

3-Oxetanamine, 3-(trifluoromethyl)-, hydrochloride (1:1), 97% Purity. USBiological. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

- Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride (1268883-21-1) for sale [vulcanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-(Trifluoromethyl)oxetan-3-amine hydrochloride [myskinrecipes.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-(trifluoromethyl)oxetan-3-amine hydrochloride Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. 2173992-39-5|3-(Fluoromethyl)oxetan-3-amine hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Halogenated Fluoroacetamides: A Case Study for C₄H₅ClF₃NO and Its Relevance to C₄H₇ClF₃NO

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of fluorine and other halogens into organic molecules is a cornerstone strategy for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The precise structural elucidation of these often complex molecules is paramount. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the characterization of compounds with the molecular formula C₄H₇ClF₃NO.

This document is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of how to leverage spectroscopic data for the unambiguous identification and characterization of complex halogenated molecules.

Molecular Structure under Investigation

The primary subject of our analysis is 2-chloro-N-(2,2,2-trifluoroethyl)acetamide. Its structure is presented below:

Structure: Cl-CH₂-C(=O)NH-CH₂-CF₃

This molecule contains several key structural features that will give rise to characteristic spectroscopic signatures: a secondary amide, a trifluoromethyl group, a chloromethyl group, and two distinct methylene groups.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule.

Theoretical Principles

The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups, such as halogens and carbonyls, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between non-equivalent neighboring protons results in the splitting of signals into multiplets, with the multiplicity described by the n+1 rule for simple cases. The integration of a signal is proportional to the number of protons it represents.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide is predicted to show four distinct signals.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH- | 7.0 - 8.5 | Broad Triplet | ³JHH ≈ 5-7 Hz | 1H |

| Cl-CH₂- | 4.1 - 4.3 | Singlet | - | 2H |

| -NH-CH₂- | 3.8 - 4.2 | Quartet of Triplets | ³JHF ≈ 9-11 Hz, ³JHH ≈ 5-7 Hz | 2H |

| CF₃-CH₂- | See -NH-CH₂- | - | - | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The amide proton is expected to be a broad signal due to quadrupole broadening from the adjacent nitrogen and chemical exchange. The methylene protons adjacent to the chlorine are expected to be a singlet as there are no adjacent protons. The methylene protons adjacent to the nitrogen will be split into a triplet by the amide proton and further split into a quartet by the three fluorine atoms of the trifluoromethyl group.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup (for a 400 MHz spectrometer):

-

Tune and shim the probe to the solvent.

-

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

-

Use a 90° pulse width.

-

Set the relaxation delay (D1) to 5 seconds to ensure full relaxation of all protons.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to TMS at 0.00 ppm.

-

Integrate all signals.

-

Visualization of ¹H-¹H and ¹H-¹⁹F Couplings

Caption: Predicted ¹H spin-spin coupling network.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Theoretical Principles

The principles are similar to ¹H NMR, but with some key differences. The natural abundance of ¹³C is low (~1.1%), requiring more scans. Spectra are typically proton-decoupled, meaning each unique carbon appears as a single line. The chemical shifts for ¹³C span a much larger range (~200 ppm) than for ¹H.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C=O | 165 - 170 |

| -CF₃ | 122 - 128 (quartet, ¹JCF ≈ 280-290 Hz) |

| Cl-CH₂- | 40 - 45 |

| -NH-CH₂- | 40 - 45 (quartet, ²JCF ≈ 30-35 Hz) |

Note: The two methylene carbons may have overlapping chemical shifts.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of solvent).

-

Instrument Setup (for a 100 MHz ¹³C frequency):

-

Use a proton-decoupled pulse sequence.

-

Set a spectral width of ~220 ppm.

-

A longer relaxation delay (D1) of 2-5 seconds is typical.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR processing.

¹⁹F NMR Spectroscopy: A Unique Probe for Fluorinated Compounds

Fluorine-19 NMR is highly sensitive and provides unambiguous information about the fluorine environments.

Theoretical Principles

¹⁹F has a nuclear spin of ½ and 100% natural abundance, making it an easy nucleus to observe. It has a very large chemical shift range (~800 ppm), which makes it highly sensitive to small changes in the chemical environment.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | -70 to -80 | Triplet | ³JFH ≈ 9-11 Hz |

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ at 0.00 ppm.

Experimental Protocol for ¹⁹F NMR Acquisition

-

Sample Preparation: Similar to ¹H NMR.

-

Instrument Setup:

-

Tune the probe to the ¹⁹F frequency.

-

Set the spectral width according to the expected chemical shift range.

-

Proton decoupling can be used to simplify the spectrum to a singlet.

-

Acquire 16-32 scans.

-

-

Data Processing: Similar to ¹H NMR processing.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure from fragmentation patterns.

Theoretical Principles

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z). The presence of chlorine is readily identified by its isotopic pattern: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), leading to M+ and M+2 peaks with an intensity ratio of approximately 3:1.

Predicted Mass Spectrum Data

-

Molecular Ion (M+): m/z 175 (for ³⁵Cl) and 177 (for ³⁷Cl) in a ~3:1 ratio.

-

Key Fragments:

-

[M - Cl]+: m/z 140

-

[M - CF₃]+: m/z 106

-

[ClCH₂CO]+: m/z 77/79

-

[CF₃CH₂NH]+: m/z 98

-

Experimental Protocol for EI-MS

-

Sample Introduction: The sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 300.

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Theoretical Principles

Different types of bonds vibrate at characteristic frequencies. The absorption of infrared radiation at these specific frequencies gives rise to peaks in the IR spectrum. The amide group has several characteristic vibrations.[3][4]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, sharp | N-H stretch (secondary amide) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1650 - 1680 | Strong | C=O stretch (Amide I band) |

| 1510 - 1570 | Strong | N-H bend (Amide II band) |

| 1100 - 1350 | Strong | C-F stretch |

| 600 - 800 | Medium | C-Cl stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is reported in terms of percent transmittance.

-

Spectroscopic Signatures of the Saturated Analogue: C₄H₇ClF₃NO

The user's original query was for C₄H₇ClF₃NO, which contains two more hydrogens than the model compound discussed. A plausible structure for this would be the reduction of the amide to a secondary amine, resulting in 2-chloro-N-(2,2,2-trifluoroethyl)ethanamine .

Structure: Cl-CH₂-CH₂-NH-CH₂-CF₃

The expected changes in the spectroscopic data would be:

-

¹H NMR:

-

The amide proton signal would be replaced by a secondary amine proton signal, typically at a higher field (δ 1-3 ppm) and often very broad.

-

The carbonyl group is gone, so the adjacent methylene protons (Cl-CH₂-) would shift upfield. There would now be two methylene groups in an ethyl chain, leading to more complex splitting patterns (e.g., triplets or multiplets).

-

-

¹³C NMR:

-

The characteristic amide carbonyl signal (δ 165-170 ppm) would be absent.

-

The carbon adjacent to the chlorine would be shifted upfield due to the removal of the carbonyl.

-

-

MS:

-

The molecular weight would increase by 2 Da (to 177/179 for the isotopic peaks).

-

The fragmentation pattern would be significantly different, dominated by cleavage alpha to the nitrogen atom.

-

-

IR:

-

The strong C=O stretch (Amide I) and N-H bend (Amide II) would be absent.[3]

-

A weak to medium N-H stretch for the secondary amine would be present around 3300-3500 cm⁻¹.

-

Conclusion

This guide has provided a comprehensive overview of the predicted and theoretical spectroscopic data for 2-chloro-N-(2,2,2-trifluoroethyl)acetamide as a model for understanding compounds of the class C₄H₇ClF₃NO. By systematically analyzing the expected outcomes from ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy, researchers can confidently approach the structural elucidation of these and other complex halogenated molecules. The provided experimental protocols offer a starting point for the practical acquisition of high-quality data, and the discussion on the saturated analogue directly addresses how to interpret spectral data for related compounds.

References

-

Robson, J. H., & Reinhart, J. (1954). The Infrared Spectra of N-Substituted Trifluoroacetamides. Journal of the American Chemical Society, 76(19), 5153–5154. Available at: [Link]

- CN104193638A - Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. Available at: [Link]

-

NIST. Acetamide, n-(1,1-bis(p-chlorophenyl)-2,2,2-trifluoroethyl)-. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. Halothane. In NIST Chemistry WebBook. Available at: [Link]

-

Sharp, T. R., et al. (1979). Volatile metabolites and decomposition products of halothane in man. Anesthesiology, 50(1), 2-8. Available at: [Link]

-

Chen, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8549–8560. Available at: [Link]

-

Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. [Video]. YouTube. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

SpectraBase. 2-Chloroacetamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Technical Guide to 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Unique Building Block

In the landscape of modern medicinal chemistry, success is often defined by the ability to precisely modulate molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The strategic incorporation of unique structural motifs is paramount to this endeavor. 3-(Trifluoromethyl)oxetan-3-amine hydrochloride (CAS No. 1268883-21-1) has emerged as a building block of significant interest, offering a powerful combination of two highly sought-after functionalities: a trifluoromethyl group and an oxetane ring, both positioned at a quaternary center.

This guide provides an in-depth technical overview of this compound, from its chemical logic and synthesis to its practical application in drug discovery workflows. The insights herein are curated for the practicing researcher, emphasizing not just the "what" but the "why" behind its use, ensuring a foundation of scientific integrity and field-proven logic.

Molecular Architecture and Physicochemical Rationale

The utility of 3-(trifluoromethyl)oxetan-3-amine hydrochloride stems from the synergistic effects of its constituent parts. The trifluoromethyl group is a well-established bioisostere for groups like chlorine or methyl, but its strong electron-withdrawing nature and metabolic stability offer distinct advantages.[1] Concurrently, the oxetane ring, a four-membered cyclic ether, serves as a polar, low-molecular-weight scaffold that can improve aqueous solubility and act as a hydrogen bond acceptor, often outperforming more traditional groups like gem-dimethyl or carbonyl functionalities.[2]

The combination on a single, sp³-hybridized carbon creates a conformationally constrained amino group. This pre-organized geometry can reduce the entropic penalty of binding to a biological target, potentially increasing potency.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1268883-21-1 | [3][4] |

| Molecular Formula | C₄H₇ClF₃NO | [3][4] |

| Molecular Weight | 177.55 g/mol | [3] |

| Form | Solid | [4] |

| Storage | Inert atmosphere, 2-8°C, sealed, dry | [2][3][4] |

| Purity (Typical) | ≥97% | [4] |

Synthesis and Characterization

Plausible Synthetic Route

The likely strategy involves the nucleophilic trifluoromethylation of a suitable oxetane-based precursor. A common and effective method for this transformation utilizes Ruppert's Reagent (TMSCF₃) with a fluoride initiator.[6] The synthesis would logically proceed from a protected oxetan-3-imine or a related precursor. The final deprotection step under acidic conditions would yield the desired hydrochloride salt.

The logical workflow is depicted below:

Caption: Plausible synthetic workflow for the target compound.

This multi-step process, starting from commercially available materials, is advantageous for its mild reaction conditions and potential for high yields.[3]

Characterization and Quality Control

For a building block of this nature, rigorous characterization is non-negotiable. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier. Key analytical techniques for structure confirmation and purity assessment include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the oxetane methylene protons.

-

¹³C NMR: Will confirm the presence of the quaternary carbon, the CF₃ carbon (with characteristic C-F coupling), and the oxetane carbons.

-

¹⁹F NMR: Should display a sharp singlet corresponding to the CF₃ group, providing a clear signature for the compound.[7]

-

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Purity Analysis: Typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Commercial Availability

3-(Trifluoromethyl)oxetan-3-amine hydrochloride is available from a range of specialized chemical suppliers. When selecting a vendor, researchers should prioritize suppliers who provide comprehensive analytical data (CoA) and have a strong reputation for quality and consistency.

Table of Representative Commercial Suppliers:

| Supplier | Product Number (Example) | Purity (Typical) | Availability Notes |

| Sigma-Aldrich (Ambeed) | AMBH9614F2FD | 97% | Available in various quantities (100 mg to 5 g).[4] |

| Vulcanchem | VC2857120 | Not specified | Provides basic chemical data.[3] |

| MySkinRecipes | 65071 | 97% | Marketed as a reagent for pharmaceutical and agrochemical synthesis.[2] |

| Fluorochem | - | - | Supplies related analogues like 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine HCl.[8] |

Note: This table is not exhaustive and is intended for illustrative purposes. Pricing and availability are subject to change.

Application in Drug Discovery: A Protocol for Amide Bond Formation

The primary amine of 3-(trifluoromethyl)oxetan-3-amine hydrochloride is a nucleophile, making it an ideal partner for coupling with carboxylic acids to form amides—one of the most common bonds in pharmaceutical compounds.[9] The electron-withdrawing effect of the adjacent trifluoromethyl group can decrease the nucleophilicity of the amine, necessitating robust coupling conditions for efficient reaction.[9]

Causality Behind Experimental Choices

The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent known for its rapid reaction times and suppression of racemization, making it suitable for challenging couplings.[9]

-

The Amine Salt: The starting material is a hydrochloride salt. The free amine must be liberated in situ for it to act as a nucleophile. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is used for this purpose. It is sterically hindered, preventing it from competing with the primary amine in the coupling reaction.

-

Carboxylic Acid Activation: HATU reacts with the carboxylic acid in the presence of the base to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the liberated amine.

-

Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar, aprotic nature, which effectively dissolves the reactants and salts without interfering with the reaction mechanism.

Detailed, Self-Validating Experimental Protocol

Objective: To synthesize N-(3-(trifluoromethyl)oxetan-3-yl)benzamide from benzoic acid and 3-(trifluoromethyl)oxetan-3-amine hydrochloride.

Materials:

-

3-(Trifluoromethyl)oxetan-3-amine hydrochloride (1.0 eq)

-

Benzoic Acid (1.05 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous LiCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Workflow Diagram:

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(trifluoromethyl)oxetan-3-amine hydrochloride (e.g., 178 mg, 1.0 mmol, 1.0 eq) and benzoic acid (e.g., 128 mg, 1.05 mmol, 1.05 eq).

-

Dissolution: Add anhydrous DMF (e.g., 5 mL) and stir until all solids are dissolved.

-

Basification: Cool the reaction mixture to 0°C using an ice bath. Slowly add DIPEA (e.g., 0.52 mL, 3.0 mmol, 3.0 eq) dropwise. Stir for 5 minutes. Rationale: This liberates the free amine from its hydrochloride salt.

-

Activation: While maintaining the temperature at 0°C, add HATU (e.g., 456 mg, 1.2 mmol, 1.2 eq) portion-wise over 2 minutes. Rationale: This activates the carboxylic acid, preparing it for nucleophilic attack.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. This step is critical for ensuring the reaction has gone to completion and validates the protocol's effectiveness.

-

Workup - Quenching: Pour the reaction mixture into a separatory funnel containing deionized water (e.g., 20 mL).

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl solution (2 x 15 mL) to remove DMF, saturated aqueous NaHCO₃ (1 x 15 mL) to remove unreacted acid, and finally with brine (1 x 15 mL). Rationale: Each wash removes specific impurities, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure amide product.

-

Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.

Conclusion

3-(Trifluoromethyl)oxetan-3-amine hydrochloride is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its unique architecture provides a pre-packaged solution for simultaneously addressing multiple challenges in drug design, from metabolic stability and solubility to conformational rigidity.[1][2][3] By understanding the chemical principles behind its synthesis and application, and by employing robust, validated protocols for its use, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

- CN114736173A - Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride.

-

3-(Trifluoromethyl)oxetan-3-amine hydrochloride. MySkinRecipes. [Link]

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. National Institutes of Health (NIH). [Link]

-

Supporting Information - Wiley-VCH 2007. Wiley Online Library. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

- CN113788837B - Trilaciclib synthesis method.

-

3-[2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride, min 97%, 250 mg. HDH Chemicals. [Link]

-

Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Trifluoromethyl)oxetan-3-amine hydrochloride [myskinrecipes.com]

- 3. 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride (1268883-21-1) for sale [vulcanchem.com]

- 4. 3-(Trifluoromethyl)oxetan-3-amine hydrochloride | 1268883-21-1 [sigmaaldrich.com]

- 5. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]

- 6. α-Trifluoromethyl amine synthesis [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Trifluoromethyl Oxetanes: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

The strategic incorporation of small, strained ring systems and fluorine-containing functional groups represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of trifluoromethyl oxetanes, a class of compounds that synergistically combines the advantageous physicochemical properties of the polar, three-dimensional oxetane ring with the potent electronic and metabolic-stabilizing effects of the trifluoromethyl group. We will explore the key synthetic methodologies for accessing these valuable scaffolds, delve into their unique properties that address common challenges in drug development, and showcase their application as versatile bioisosteres and synthetic intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage trifluoromethyl oxetanes to design next-generation therapeutics with optimized properties.

Introduction: The Strategic Fusion of an Oxetane Core and a Trifluoromethyl Group

The design of effective therapeutic agents is a multifactorial challenge, requiring simultaneous optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The deliberate introduction of specific structural motifs is a key strategy to meet these demands.

The Oxetane Moiety: A Polar, Three-Dimensional Scaffold

Oxetanes are four-membered saturated cyclic ethers that have garnered immense interest in drug discovery.[1] Despite their inherent ring strain (approximately 106 kJ·mol⁻¹), they are generally stable under physiological conditions.[2] Their value stems from a unique combination of features:

-

Improved Physicochemical Properties: The introduction of an oxetane can profoundly increase aqueous solubility and metabolic stability while modulating lipophilicity.[1][3]

-

Hydrogen Bond Acceptor: The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making the oxetane an excellent hydrogen bond acceptor.[1]

-

Structural Rigidity: The nearly planar and rigid nature of the oxetane ring can lock a molecule into a specific, biologically active conformation, potentially enhancing binding affinity to target proteins.[1][2]

-

Bioisosterism: Oxetanes are widely recognized as effective bioisosteres for metabolically labile or conformationally flexible groups, such as gem-dimethyl and carbonyl functionalities.[1][4][5]

The Trifluoromethyl Group: An Indispensable Tool in Medicinal Chemistry

The trifluoromethyl (CF₃) group is one of the most vital substituents in modern drug design.[6] Its powerful electron-withdrawing nature and high metabolic stability, owing to the strength of the C-F bond, provide significant advantages.[7] Key impacts of the CF₃ group include:

-

Enhanced Metabolic Stability: The CF₃ group is highly resistant to oxidative metabolism, a common liability for methyl groups. This can increase a drug's half-life and reduce its required dosage.[7]

-

Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can improve a compound's ability to cross cellular membranes.[7][8]

-

Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH.[9]

-

Improved Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to stronger and more selective interactions with biological targets.[7]

Trifluoromethyl Oxetanes: A Synergistic Combination for Drug Discovery

The fusion of these two motifs creates the trifluoromethyl oxetane, a scaffold that offers a compelling solution to several drug design challenges. It provides the metabolic stability and electronic influence of the CF₃ group while leveraging the polarity, conformational rigidity, and favorable solubility profile of the oxetane ring. Most notably, this combination has emerged as a superior bioisosteric replacement for the bulky and lipophilic tert-butyl group, offering a more polar and metabolically robust alternative.[10][11][12] This guide will dissect the synthesis and application of this powerful structural unit.

Synthetic Strategies for Accessing Trifluoromethyl Oxetanes

The construction of the strained four-membered ring presents a synthetic challenge, but several reliable methods have been developed.

The Corey-Chaykovsky Epoxidation/Ring-Expansion Pathway

A highly effective and versatile method for synthesizing 3-aryl-3-(trifluoromethyl)oxetanes proceeds from readily available trifluoromethyl ketones.[10][11] The reaction involves a sequential Corey-Chaykovsky epoxidation and a regioselective ring expansion, driven by the electronic influence of the trifluoromethyl group.

The causality of this pathway is rooted in two distinct steps. First, the nucleophilic attack of the sulfoxonium ylide on the electrophilic carbonyl carbon of the trifluoromethyl ketone forms a betaine intermediate, which rapidly cyclizes to form a transient trifluoromethyl-substituted epoxide. Second, the electron-withdrawing CF₃ group polarizes the adjacent C-C bond of the epoxide. This polarization directs the intramolecular nucleophilic attack of the oxygen anion onto the benzylic carbon, leading to a regioselective ring expansion to form the thermodynamically more stable four-membered oxetane ring over the alternative three-membered epoxide.

-

Reagent Preparation: To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO at room temperature under an inert atmosphere (N₂), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the resulting mixture for 30-45 minutes until gas evolution ceases and a homogenous solution is formed.

-

Ketone Addition: Dissolve 2,2,2-trifluoro-1-phenylethan-1-one (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the prepared ylide solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by pouring it into a separatory funnel containing ice-cold water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired trifluoromethyl oxetane.

Photochemical Approaches: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene to form an oxetane.[13][14] This method is particularly useful for synthesizing oxetanes with substitution patterns that are not readily accessible through other means. The reaction can be initiated by UV light and often proceeds through a triplet biradical intermediate when using aromatic ketones.[15]

The choice of alkene is critical for controlling the regioselectivity of the addition. The reaction mechanism involves the photoexcitation of the carbonyl to its excited singlet or triplet state, which then interacts with the alkene to form an exciplex or a biradical intermediate. Subsequent ring closure yields the oxetane product.[15][16]

Physicochemical Properties and Their Implications

The unique combination of the oxetane ring and the CF₃ group imparts a distinct set of physicochemical properties that are highly advantageous in a drug discovery context.

Modulating Lipophilicity and Solubility

While the CF₃ group is known to increase lipophilicity (logP), the polar oxygen atom of the oxetane ring simultaneously enhances hydrophilicity. The net effect is often a reduction in lipophilicity compared to sterically similar, purely hydrocarbon groups like tert-butyl.[10][11] This is a critical advantage, as high lipophilicity is often associated with poor solubility, promiscuous binding, and increased metabolic turnover. The ability to maintain or increase steric bulk while controlling or even reducing lipophilicity is a key benefit of this scaffold.

Enhancing Metabolic Stability

The trifluoromethyl oxetane motif is exceptionally robust toward metabolic degradation. The C-F bonds are highly stable to oxidative metabolism, and the oxetane ring itself is often more stable than other common functionalities.[1][11] This dual protection can significantly reduce clearance by cytochrome P450 (CYP) enzymes, leading to improved pharmacokinetic profiles.[1]

Conformational Rigidity and Impact on Target Binding

The defined, puckered conformation of the oxetane ring reduces the number of accessible rotatable bonds in a molecule.[1][2] This pre-organization into a more rigid conformation can reduce the entropic penalty of binding to a protein target, potentially leading to a significant increase in binding affinity and selectivity.

Summary of Physicochemical Properties

The following table summarizes the comparative properties of a tert-butyl group versus a trifluoromethyl oxetane bioisostere, based on data from a γ-secretase modulator (GSM) program.[11][12]

| Property | tert-Butyl Analog | Trifluoromethyl Oxetane Analog | Rationale for Change |

| Lipophilicity (ClogP) | Higher | Lower | The polar oxetane oxygen reduces overall lipophilicity.[11][12] |

| Lipophilic Efficiency (LipE) | Lower | Higher | Potency is maintained or improved with lower lipophilicity.[11][12] |

| Metabolic Stability | Lower | Higher | The oxetane and CF₃ groups are more resistant to CYP-mediated metabolism.[11][12] |

| Aqueous Solubility | Lower | Higher | The polar core and H-bond accepting capability of the oxetane improve solubility.[1][3] |

Applications in Medicinal Chemistry and as Synthetic Intermediates

The Trifluoromethyl Oxetane as a tert-Butyl Bioisostere: A Case Study with γ-Secretase Modulators

One of the most compelling applications of the trifluoromethyl oxetane is its use as a more polar and stable isostere for the tert-butyl group. Research on γ-secretase modulators (GSMs) for potential Alzheimer's disease treatment provides a textbook example.[11] In this context, replacing a tert-butyl group with a 3-phenyl-3-(trifluoromethyl)oxetane group in a lead compound resulted in several key improvements:

-

Reduced Lipophilicity: The ClogP was favorably decreased.[11]

-

Improved Lipophilic Efficiency (LipE): The compound demonstrated better potency relative to its lipophilicity.[11]

-

Enhanced Metabolic Stability: The trifluoromethyl oxetane-containing analog showed significantly improved stability in human and rat liver microsomes.[11]

This case study validates the trifluoromethyl oxetane as a powerful design element for overcoming common liabilities associated with bulky, lipophilic alkyl groups in drug candidates.[12]

Reactivity and Utility: Ring-Opening Reactions

The inherent strain of the oxetane ring makes it susceptible to ring-opening reactions, transforming it from a stable scaffold into a versatile synthetic intermediate.[1] The regioselectivity of this opening is dictated by both steric and electronic factors.[17]

-

Nucleophilic Attack (Steric Control): Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen.[17]

-

Acid-Catalyzed Attack (Electronic Control): In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, creating a more carbocation-like character at the more substituted carbon. Weaker nucleophiles will then preferentially attack this more electrophilic, albeit more hindered, position.[17]

The presence of the electron-withdrawing CF₃ group can further influence this regioselectivity, often directing nucleophilic attack to the carbon bearing the CF₃ group under acidic conditions due to stabilization of the partial positive charge.[18]

Future Perspectives

The utility of trifluoromethyl oxetanes in chemistry and drug discovery continues to grow. Future research will likely focus on the development of new, more efficient, and enantioselective synthetic methods to access a wider diversity of substituted analogs. The recent development of catalytic methods to convert epoxides into fluorinated oxetanes is a significant step in this direction.[19] As our understanding of the subtle interplay between the oxetane core and the trifluoromethyl group deepens, we can expect to see this valuable motif incorporated into an increasing number of advanced materials and clinical candidates, helping to solve complex design challenges in modern chemistry.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11481–11535. [Link]

-

Mukherjee, P., Pettersson, M., Dutra, J. K., Xie, L., & Am Ende, C. W. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. ResearchGate. [Link]

-

Mukherjee, P., Pettersson, M., Dutra, J. K., Xie, L., & Am Ende, C. W. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. ChemMedChem, 12(19), 1574–1577. [Link]

-

Li, S., & Xu, J. (2016). Synthesis of Oxetanes. Progress in Chemistry, 28(12), 1798-1810. [Link]

-

Mykhailiuk, P. K., et al. (2023). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

-

Mukherjee, P., Pettersson, M., Dutra, J. K., Xie, L., & Am Ende, C. W. (2018). Trifluoromethyl oxetanes: Synthesis and evaluation as a tert-butyl isostere in the gamma secretase modulator program. Morressier. [Link]

-

Singh, M. S., & Singh, A. K. (2018). Ring opening of oxetanes 45 using protic acid in reflux conditions. ResearchGate. [Link]

-

News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net. [Link]

-

Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(17), 6393. [Link]

-

Wikipedia. (n.d.). Paternò–Büchi reaction. In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Bull, J. A., et al. (2015). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 137(4), 1489–1492. [Link]

- Ameduri, B., & Boutevin, B. (2002). Fluorinated oxetane derivatives and production process thereof.

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Miller, A. M. V., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science, 14(20), 5437–5442. [Link]

-

Tseng, C.-C., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 63(17), 9576–9591. [Link]

-

Mykhailiuk, P. K., et al. (2023). Useful physicochemical features of the oxetane core. ResearchGate. [Link]

-

Bull, J. A., & Ishikura, H. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12349–12371. [Link]

-

Bull, J. A., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13861–13875. [Link]

-

Xu, J., et al. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 37(1), 22-35. [Link]

-

D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(9), 2215–2256. [Link]

-

D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules, 18(9), 11384–11428. [Link]

-

Pannecoucke, X., et al. (2019). Oxetane Ring-Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. ResearchGate. [Link]

-

D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11428. [Link]

-

Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. [Link]

-

Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1(13). [Link]

-

Wang, X., et al. (2020). Synthesis of α-Trifluoromethyl Ethanone Oximes via the Three-component Reaction of Aryl-substituted Ethylenes, tert-Butyl Nitrite, and the Langlois Reagent. ResearchGate. [Link]

-

Al-Masum, M. A., & Al-shaikh, M. A. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(4), 577-587. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl oxetanes: Synthesis and evaluation as a <i>tert</i>-butyl isostere in the gamma secretase modulator program [morressier.com]

- 13. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 14. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. Oxetane Synthesis through the Paternò-Büchi Reaction [mdpi.com]

- 17. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 18. researchgate.net [researchgate.net]

- 19. news-medical.net [news-medical.net]

safety and handling of 3-(trifluoromethyl)oxetan-3-amine hydrochloride

An In-Depth Technical Guide to the Safety and Handling of 3-(Trifluoromethyl)oxetan-3-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 3-(trifluoromethyl)oxetan-3-amine hydrochloride (CAS No. 1268883-21-1). As a valued building block in medicinal chemistry, understanding its properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, grounded in the compound's specific chemical nature and its role in modern drug discovery.

Introduction: A Structurally Significant Building Block

3-(Trifluoromethyl)oxetan-3-amine hydrochloride has gained significant attention in medicinal chemistry.[1] Its structure is unique, featuring a four-membered oxetane ring and a trifluoromethyl (-CF3) group, both of which are increasingly sought-after motifs in drug design.

-

The Oxetane Ring: This small, strained heterocyclic ether can act as a polar surrogate for less desirable groups like gem-dimethyl or carbonyl functionalities.[2][3] Its incorporation can improve key physicochemical properties such as aqueous solubility and metabolic stability while reducing the basicity of adjacent amines.[2][3]

-

The Trifluoromethyl Group: The -CF3 group is a powerful tool for enhancing metabolic stability and membrane permeability of a drug candidate.[1][4] It is highly electronegative and can modulate the electronic properties of a molecule, often leading to improved binding affinity and pharmacokinetic profiles.[4]

The combination of these features makes the title compound a valuable intermediate for synthesizing more complex molecules with potentially enhanced therapeutic properties.[5] However, its reactivity and structural components necessitate stringent adherence to safety protocols.

Section 1: Chemical and Physical Properties

A foundational understanding of the compound's physical and chemical properties is the first step in a thorough risk assessment.

| GHS Classification | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | Indicates skin and eye irritation, among other less severe hazards. | [6] |

| Signal Word | Warning | Indicates a less severe hazard level. | |

| Hazard Statements | H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | ||

| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [7][8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][8] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [9] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | ||

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is critical. A multi-layered approach, starting with engineering controls and supplemented by appropriate PPE, is the standard for safe laboratory practice.

1. Engineering Controls:

-

Chemical Fume Hood: All handling of 3-(trifluoromethyl)oxetan-3-amine hydrochloride solid and its solutions must be conducted in a certified chemical fume hood. [10]This is the primary barrier to prevent inhalation of any dust or aerosols. Ensure adequate ventilation and proper sash height during all operations. [9][11] 2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory. [12]If there is a significant risk of splashing, a face shield should be worn in addition to goggles. [12]* Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use. [10]Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal. * Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned. [10]* Respiratory Protection: If working outside of a fume hood (a scenario that should be avoided) or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. [10]

-

Section 4: Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and preserves the chemical's integrity.

Protocol for Handling the Solid Compound:

-

Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and reaction vessels. [12]2. Don PPE: Put on all required PPE as detailed in Section 3.

-

Transfer: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a weigh boat or directly into the reaction vessel. Avoid creating dust.

-

Closure: Immediately and tightly seal the main container after dispensing.

-

Inert Atmosphere: For reactions requiring an inert atmosphere, ensure the reaction vessel is properly purged with nitrogen or argon before and during the addition of the compound. [12]6. Decontamination: After the transfer is complete, decontaminate the spatula and work surface. Any contaminated disposable materials (e.g., weigh boats, wipes) should be collected in a designated hazardous waste container. [12] Storage Requirements:

-

Temperature: Store the compound in a refrigerator at 2-8°C. [1][5]* Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to maintain stability. [1]* Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals. [10]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [9][10]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First Aid Measures:

-